molecular formula C16H11ClO B6319004 2-Chloro-4-(naphthalen-2-yl)phenol, 95% CAS No. 550997-94-9

2-Chloro-4-(naphthalen-2-yl)phenol, 95%

Cat. No. B6319004
CAS RN: 550997-94-9
M. Wt: 254.71 g/mol
InChI Key: NLFWTSXMRSTIKQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-2-yl)phenol, 95% (2-CNAP) is a synthetic chemical compound belonging to the family of phenol derivatives. It is a white crystalline solid that is soluble in water and organic solvents. 2-CNAP has a wide range of applications in scientific research, including its use as an intermediate in the synthesis of various organic compounds, as a reagent in the synthesis of organic compounds, and as an analytical tool for the determination of various biochemical and physiological processes.

Scientific Research Applications

2-Chloro-4-(naphthalen-2-yl)phenol, 95% has been used extensively in scientific research, as it has a wide range of applications. It has been used as an intermediate in the synthesis of various organic compounds, as a reagent in the synthesis of organic compounds, and as an analytical tool for the determination of various biochemical and physiological processes. 2-Chloro-4-(naphthalen-2-yl)phenol, 95% has also been used in the development of new drugs and pharmaceuticals, as well as in the study of the structure and function of proteins.

Mechanism of Action

2-Chloro-4-(naphthalen-2-yl)phenol, 95% is believed to act as a competitive inhibitor of several enzymes involved in the metabolism of fatty acids and other biomolecules. It has been shown to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins and other bioactive lipids.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-2-yl)phenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it has a potent inhibitory effect on the activity of several enzymes involved in the metabolism of fatty acids and other biomolecules. In vivo studies have demonstrated that it can reduce the levels of several hormones, including testosterone and estradiol, and can reduce the levels of several inflammatory markers, including C-reactive protein and interleukin-1β.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(naphthalen-2-yl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical compound, and it is relatively stable under a wide range of conditions. It is also non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-Chloro-4-(naphthalen-2-yl)phenol, 95% is a relatively strong acid, and it can cause skin and eye irritation if it is not handled properly.

Future Directions

The potential applications of 2-Chloro-4-(naphthalen-2-yl)phenol, 95% are numerous, and there are a number of future directions that could be explored. These include its use as a potential therapeutic agent for the treatment of various diseases, its use as a tool for the study of the structure and function of proteins, and its use as a reagent in the synthesis of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chloro-4-(naphthalen-2-yl)phenol, 95%, as well as its potential toxicity and side effects.

Synthesis Methods

2-Chloro-4-(naphthalen-2-yl)phenol, 95% can be synthesized by a variety of methods, including the reaction of naphthalene with chloroform and hydrochloric acid, the reaction of chloroform with naphthalene in the presence of an alkaline catalyst, and the reaction of naphthalene with chloroform in the presence of an acid catalyst. In all cases, the reaction is conducted in the presence of a solvent, such as ethanol, and the product is isolated by filtration or extraction.

properties

IUPAC Name

2-chloro-4-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWTSXMRSTIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436553
Record name AGN-PC-0N0CQ3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

550997-94-9
Record name AGN-PC-0N0CQ3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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